Cas no 1032002-06-4 (3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline)

3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a fused pyrazoloquinoline core with a 4-methylphenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its rigid, planar framework enhances π-conjugation, which is advantageous for applications in optoelectronic materials or as a scaffold for bioactive molecule design. The methylphenyl group improves solubility and modulates reactivity, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or fluorescent probes due to its stable heteroaromatic system. High purity and well-defined synthesis routes ensure reproducibility for research and industrial applications.
3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline structure
1032002-06-4 structure
Product name:3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No:1032002-06-4
MF:C17H13N3
MW:259.305223226547
CID:5382567

3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C17H13N3/c1-11-6-8-12(9-7-11)16-14-10-18-15-5-3-2-4-13(15)17(14)20-19-16/h2-10H,1H3,(H,19,20)
    • InChI Key: WVOOLBYQUDFWOB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C2NN=C(C3=CC=C(C)C=C3)C=2C=1

3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-3003-10mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
10mg
$79.0 2023-09-10
Life Chemicals
F3411-3003-100mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
100mg
$248.0 2023-09-10
Life Chemicals
F3411-3003-20μmol
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3003-20mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
20mg
$99.0 2023-09-10
Life Chemicals
F3411-3003-1mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
1mg
$54.0 2023-09-10
A2B Chem LLC
AU50781-25mg
3-p-Tolyl-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
25mg
$360.00 2024-04-20
A2B Chem LLC
AU50781-1mg
3-p-Tolyl-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
1mg
$245.00 2024-04-20
Life Chemicals
F3411-3003-40mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
40mg
$140.0 2023-09-10
Life Chemicals
F3411-3003-3mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
3mg
$63.0 2023-09-10
Life Chemicals
F3411-3003-5mg
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
1032002-06-4
5mg
$69.0 2023-09-10

3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline Related Literature

Additional information on 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Introduction to 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 1032002-06-4)

3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by its Chemical Abstracts Service (CAS) number 1032002-06-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazoloquinoline class, a scaffold known for its broad biological activity and potential therapeutic applications. The structural features of 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline, particularly the presence of a methyl-substituted phenyl ring and a fused pyrazolo[4,3-c]quinoline core, contribute to its unique chemical properties and biological interactions.

The pyrazolo[4,3-c]quinoline scaffold has been extensively studied due to its ability to modulate various biological pathways. Research has demonstrated that derivatives of this scaffold exhibit promising activities in areas such as anti-inflammatory, anticancer, and antimicrobial applications. The methylphenyl substituent in 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline further enhances its pharmacological profile by influencing electronic distribution and steric interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline and biological macromolecules. These studies have highlighted the compound's potential as a kinase inhibitor, particularly in the context of tyrosine kinases involved in cancer progression. The quinoline moiety is known to bind effectively to ATP pockets in kinase domains, leading to potent inhibition of enzymatic activity.

In vitro studies have shown that 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant inhibitory effects on several kinases, including Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These kinases are critical regulators of immune responses and cell signaling pathways, making them attractive targets for therapeutic intervention. The compound's ability to modulate these pathways suggests its potential in treating inflammatory disorders and autoimmune diseases.

Moreover, the pyrazolo[4,3-c]quinoline core has been explored for its antimicrobial properties. Research indicates that this scaffold can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The presence of the methylphenyl group may enhance these effects by improving membrane permeability and facilitating intracellular uptake of the compound.

The synthesis of 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves multi-step organic reactions, including condensation reactions between hydrazine derivatives and ketones or aldehydes, followed by cyclization steps to form the pyrazole ring. The introduction of the methylphenyl substituent typically occurs through Friedel-Crafts alkylation or acylation reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline. These studies have provided insights into its bioavailability and potential metabolic pathways. The compound's structural features influence its solubility and permeability across biological membranes, which are critical factors in determining its therapeutic efficacy.

Preclinical trials have demonstrated the safety profile of 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline in animal models. The compound has shown low toxicity at therapeutic doses and minimal side effects. However, further studies are required to assess long-term effects and potential drug-drug interactions.

The growing interest in pyrazolo[4,3-c]quinoline derivatives has led to numerous patents being filed for novel analogs with enhanced pharmacological properties. Researchers are continuously exploring new synthetic routes and structural modifications to optimize activity against target enzymes while minimizing side effects. The development of libraries of these compounds for high-throughput screening has accelerated the discovery process.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the identification of lead compounds like 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline. AI-driven platforms can predict binding affinities and optimize molecular structures based on large datasets of known bioactive compounds. This approach has significantly reduced the time required for hit identification and lead optimization.

In conclusion, 3-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 1032002-06-4) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive scaffold for designing novel therapeutics targeting various diseases. Continued research in this area holds great potential for advancing medical treatments and improving patient outcomes.

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